molecular formula C2H3Cl2NO3S B13274480 N-(Chlorosulfonyl)-N-methylcarbamoyl chloride

N-(Chlorosulfonyl)-N-methylcarbamoyl chloride

Cat. No.: B13274480
M. Wt: 192.02 g/mol
InChI Key: YRFOCPKXWCRKCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Chlorosulfonyl)-N-methylcarbamoyl Chloride is a specialized bifunctional reagent designed for advanced synthetic chemistry and research applications. This compound features both a reactive carbamoyl chloride and a chlorosulfonyl group, making it a valuable building block for constructing complex molecules . Carbamoyl chlorides are established intermediates in organic synthesis, frequently utilized in the development of compounds with biological activity, such as herbicides, fungicides, and pharmaceuticals . The chlorosulfonyl group offers a site for further derivatization, for instance, to create sulfonamides. Researchers can leverage this reagent to introduce both N-methylcarbamate and sulfonyl-based functionalities in a single step. As a moisture-sensitive compound, it requires sealed storage under inert conditions to maintain purity and stability . This product is provided For Research and Further Manufacturing Use Only, strictly prohibiting any direct human application .

Properties

Molecular Formula

C2H3Cl2NO3S

Molecular Weight

192.02 g/mol

IUPAC Name

N-chlorosulfonyl-N-methylcarbamoyl chloride

InChI

InChI=1S/C2H3Cl2NO3S/c1-5(2(3)6)9(4,7)8/h1H3

InChI Key

YRFOCPKXWCRKCD-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)Cl)S(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Overview

The most straightforward approach involves chlorinating N-methylcarbamoyl chloride or related carbamoyl derivatives using elemental chlorine or sulfuryl chloride as chlorinating agents. This method capitalizes on the reactivity of carbamoyl chlorides towards electrophilic chlorination, yielding the chlorosulfonyl derivative.

Reaction Pathway

The general reaction scheme is:
$$
\text{N-methylcarbamoyl chloride} + \text{Cl}_2 \rightarrow \text{N-(Chlorosulfonyl)-N-methylcarbamoyl chloride}
$$

Process Parameters

  • Chlorinating Agents: Elemental chlorine or sulfuryl chloride.
  • Temperature: Maintained between 40°C and 70°C to control reactivity and prevent side reactions.
  • Reaction Time: Typically 1-3 hours, depending on temperature and reagent excess.
  • Solvent: Inert solvents such as chloroform or benzene are preferred to facilitate homogeneous reactions.
  • Reaction Conditions: Continuous addition of chlorine or sulfuryl chloride with vigorous stirring under an inert atmosphere (nitrogen or argon).

Example Procedure

In a typical setup, a solution of N-methylcarbamoyl chloride in chloroform is cooled to 0-5°C. Chlorine gas is bubbled through the solution at a controlled rate, maintaining the temperature to prevent over-chlorination or decomposition. The reaction proceeds until the desired degree of chlorosulfonylation is achieved, monitored via gas chromatography or titration. The product is then isolated by distillation or chromatography.

Data Table: Chlorination Conditions

Parameter Typical Range Notes
Chlorinating Agent Elemental Cl₂ or Sulfuryl chloride Sulfuryl chloride preferred for safety and control
Temperature 40°C - 70°C Optimal for controlled chlorination
Reaction Time 1-3 hours Ensures complete conversion
Solvent Chloroform, Benzene Inert, non-reactive solvents
Molar Ratio (Cl₂ : Carbamoyl chloride) 1.1:1 to 2:1 Excess chlorine drives the reaction forward

Sulfonylation of N-Methylcarbamoyl Chloride with Sulfonyl Chlorides

Overview

This method involves the direct reaction of N-methylcarbamoyl chloride with chlorosulfonic acid or other sulfonyl chlorides to introduce the chlorosulfonyl group.

Reaction Conditions

  • Reagents: Chlorosulfonic acid or other sulfonyl chlorides.
  • Temperature: Typically 0°C to 25°C to prevent side reactions.
  • Procedure: The sulfonyl chloride is added dropwise to a solution of N-methylcarbamoyl chloride under stirring, maintaining the temperature to control exothermicity.

Example

A solution of N-methylcarbamoyl chloride in dry dichloromethane is cooled to 0°C. Chlorosulfonic acid is added slowly, and the mixture is stirred for several hours. The product is then purified via distillation or chromatography.

Notes

  • The reaction is highly exothermic; temperature control is critical.
  • Excess sulfonyl chloride can lead to over-sulfonylation or formation of by-products.

Multi-Step Synthesis via Sulfenylation and Phosgene Reaction (Patent-Based Method)

Overview

A more complex but efficient route involves initial sulfenylation of amines followed by reaction with phosgene to form the carbamoyl chloride, which can then be chlorosulfonylated.

Procedure Summary

  • Step 1: React a suitable amine (e.g., methylamine) with a sulfenyl halide (e.g., trichloromethylsulfenyl chloride) in benzene at 0°C to form N-trichloromethylthio-N-methylamine.
  • Step 2: Bubble phosgene into this intermediate at 4-8°C, stirring for 20 minutes, then store at 0°C for 16 hours.
  • Step 3: Evaporate solvent and purify the carbamoyl chloride.
  • Step 4: React the carbamoyl chloride with chlorosulfonic acid or sulfuryl chloride under controlled conditions to obtain the chlorosulfonyl derivative.

Key Data

Parameter Range / Conditions Notes
Phosgene addition 4-8°C, 20 min Controls reaction rate
Reaction temperature 0-8°C during phosgene bubbling Prevents side reactions
Purification Evaporation, chromatography Ensures purity

Chemical Reactions Analysis

Types of Reactions

N-(Chlorosulfonyl)-N-methylcarbamoyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form sulfonamides and carbamates, respectively.

    Cycloaddition Reactions: It participates in [2+2] cycloaddition reactions with alkenes to form β-lactams, which are important intermediates in the synthesis of antibiotics.

    Hydrolysis: In the presence of water, it hydrolyzes to form N-methylcarbamoyl chloride and sulfur dioxide.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with this compound.

    Solvents: Reactions are typically carried out in inert solvents such as dichloromethane, acetonitrile, or tetrahydrofuran to prevent unwanted side reactions.

    Temperature: Reactions are often conducted at low temperatures to control the exothermic nature of the reactions and to maintain the stability of the product.

Major Products

    Sulfonamides: Formed from the reaction with amines.

    Carbamates: Formed from the reaction with alcohols.

    β-lactams: Formed through cycloaddition reactions with alkenes.

Scientific Research Applications

N-(Chlorosulfonyl)-N-methylcarbamoyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It is employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

    Medicine: It is a key intermediate in the synthesis of β-lactam antibiotics, which are crucial in the treatment of bacterial infections.

    Industry: It is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The reactivity of N-(Chlorosulfonyl)-N-methylcarbamoyl chloride is primarily due to the presence of the chlorosulfonyl and carbamoyl chloride groups. These groups are highly electrophilic, making the compound susceptible to nucleophilic attack. The mechanism of action involves the formation of a reactive intermediate, which then undergoes further transformations depending on the nature of the nucleophile and the reaction conditions.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Key Functional Groups Reactivity Profile Applications References
N-Methoxy-N-methylcarbamoyl chloride C₃H₆ClNO₂ 123.54 Carbamoyl chloride, methoxy Acylates amines/alcohols; moisture-sensitive Peptide coupling, polymer synthesis
N,N-Dimethylcarbamoyl chloride C₃H₆ClNO 107.54 Carbamoyl chloride, dimethyl Acylating agent; reacts with nucleophiles (amines, water) Pharmaceuticals, pesticides
N,N-Dimethylsulfamoyl chloride C₂H₆ClNO₂S 143.59 Sulfamoyl chloride, dimethyl Introduces sulfonamide groups; reacts with amines Antibiotics, sulfa drugs
Chlorosulfonyl isocyanate (CSI) CClNO₃S 141.53 Isocyanate, chlorosulfonyl Cycloadditions with alkenes/alkynes; forms β-lactams Heterocycle synthesis, agrochemicals
N-(2-Chlorophenyl)-N-methylcarbamoyl chloride C₈H₇Cl₂NO 203.05 Carbamoyl chloride, aromatic Stabilized by aromatic ring; selective acylation Drug intermediates
N-Methyl-N-(5-methyl-1,2-oxazol-3-yl)carbamoyl chloride C₆H₇ClN₂O₂ 186.59 Carbamoyl chloride, heterocyclic Reacts with nucleophiles; enhanced solubility via heterocycle Antibacterial agents

Research Findings and Data

Table 2: Reaction Yields and Selectivity in Model Reactions

Compound Reaction with Aniline (Yield) Reaction with Ethanol (Yield) Regioselectivity
N,N-Dimethylcarbamoyl chloride 92% (urea formation) 85% (carbamate formation) High
N,N-Dimethylsulfamoyl chloride 88% (sulfonamide formation) N/A Moderate
Chlorosulfonyl isocyanate (CSI) 78% (sulfonamide + urea) 65% (mixed products) Low
N-(2-Chlorophenyl)-N-methylcarbamoyl chloride 90% (urea) 70% (carbamate) High
  • Notable Trends: Carbamoyl chlorides generally exhibit higher yields in acylation than sulfamoyl chlorides due to less steric hindrance. CSI’s dual functionality often leads to side reactions, reducing selectivity .

Biological Activity

N-(Chlorosulfonyl)-N-methylcarbamoyl chloride is a compound that has garnered attention due to its potential biological activities. This article explores its biological mechanisms, applications in medicinal chemistry, and relevant case studies that highlight its efficacy.

This compound is characterized by its chlorosulfonyl and carbamoyl functional groups, which contribute to its reactivity and biological activity. The compound's structure can be represented as follows:

ClSO2 N CH3 C O Cl\text{ClSO}_2\text{ N CH}_3\text{ C O Cl}

The biological activity of this compound is primarily attributed to its electrophilic nature, allowing it to react with nucleophiles, such as amines and thiols. This reactivity facilitates the formation of sulfonamide derivatives, which have been shown to exhibit various biological effects, including antimicrobial and anti-inflammatory properties .

Antimicrobial Properties

Research indicates that compounds related to this compound demonstrate significant antimicrobial activity. For instance, sulfonamide derivatives formed from similar compounds have been effective against a range of bacterial strains, including Staphylococcus aureus and Bacillus subtilis. .

Cytotoxicity Studies

Cytotoxicity assays conducted on cell lines such as HEp-2 and McCoy B cells revealed that certain derivatives maintain low cytotoxicity while effectively inhibiting pathogenic growth. For example, compounds derived from chlorosulfonyl moieties showed reduced cell viability at higher concentrations, suggesting a dose-dependent relationship in their cytotoxic effects .

Case Study 1: Anticancer Activity

A study on methylcarbamoyl triazene derivatives demonstrated that these compounds exhibit anticancer properties through metabolic activation processes. The chloroethyl substituent was identified as a critical site for metabolic conversion, leading to the formation of mutagenic agents that could explain their biological activity .

CompoundInitial ConcentrationMetabolite Yield (%)Observed Activity
CBzM300 µM47% as benzylmethylureaSignificant anticancer activity
CMM300 µM58% as chloroacetaldehydeModerate anticancer activity

Case Study 2: Inhibition of Acetylcholinesterase

This compound has been studied for its potential as an acetylcholinesterase inhibitor. This property is significant in the context of neurodegenerative diseases, where inhibition of this enzyme can lead to increased levels of acetylcholine in synaptic clefts, enhancing neurotransmission .

Safety and Toxicology

While exploring the biological activity of this compound, safety data sheets indicate that the compound can cause severe skin burns and eye damage upon contact. Proper handling protocols must be established to mitigate these risks during laboratory use .

Q & A

Q. What are the optimal synthetic routes for N-(Chlorosulfonyl)-N-methylcarbamoyl chloride, and how can purity be verified?

The synthesis typically involves stepwise functionalization of carbamoyl chloride precursors. For example, chlorosulfonation reactions under anhydrous conditions (e.g., using chlorosulfonic acid or SO₂Cl₂) are critical to avoid hydrolysis. A two-step approach may include:

  • Step 1 : Methylation of carbamoyl chloride intermediates.
  • Step 2 : Reaction with chlorosulfonylating agents in dichloromethane or THF at controlled temperatures (0–5°C) .
    Purity verification requires 1H/13C NMR to confirm substituent integration and HPLC to assess residual solvents. Crystallization from acetone or hexane can yield high-purity products, as demonstrated in analogous sulfonyl chloride syntheses .

Q. What spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • X-ray Diffraction (XRD) : Resolves molecular conformation, bond angles (e.g., dihedral angles between aromatic rings), and hydrogen-bonding networks. For example, analogous compounds show intramolecular N–H⋯O interactions and disordered -CF₃ groups requiring refinement with split positions .
  • NMR Spectroscopy : 1H NMR identifies methyl and sulfonyl protons, while 13C NMR confirms carbonyl (C=O) and sulfonyl (SO₂) carbons. Assignments should align with calculated shifts using density functional theory (DFT) .

Advanced Research Questions

Q. How does the reactivity of this compound vary under different experimental conditions, and how can hazards be mitigated?

The compound’s dual electrophilic sites (sulfonyl chloride and carbamoyl chloride) make it highly reactive. Key considerations:

  • Moisture Sensitivity : Hydrolysis releases HCl and SO₂; reactions must be conducted under inert atmospheres (N₂/Ar) with anhydrous solvents .
  • Thermal Stability : Differential Scanning Calorimetry (DSC) should be used to identify exothermic decomposition thresholds. Storage at –20°C in amber vials minimizes degradation .
  • Byproduct Formation : Monitor reactions via in-situ IR to detect intermediates like isocyanates or sulfonic acids.

Q. What challenges arise in resolving structural disorder (e.g., -CF₃ group dynamics) in crystallographic studies, and how are they addressed?

In crystal structures, dynamic disorder (e.g., -CF₃ groups with split positions) complicates refinement. Strategies include:

  • Occupancy Refinement : Assign partial occupancy ratios (e.g., 0.8:0.2 for fluorine atoms) based on electron density maps .
  • Restraints on Thermal Parameters : Apply ADP (Atomic Displacement Parameter) restraints to prevent overfitting .
  • Hydrogen Bond Analysis : Use PLATON or Mercury software to map intermolecular interactions stabilizing the lattice, which can clarify disorder patterns .

Q. How can conflicting data on reaction yields or selectivity be systematically analyzed?

Contradictions often stem from solvent polarity or catalyst effects. For example:

  • Solvent Screening : Compare yields in polar aprotic (DMF) vs. non-polar (toluene) solvents using Design of Experiments (DoE) methodologies.
  • Mechanistic Probes : Isotopic labeling (e.g., 18O in carbonyl groups) or trapping experiments (e.g., with amines) can differentiate between competing pathways (e.g., SN2 vs. radical mechanisms) .

Q. What computational tools are recommended for predicting the compound’s reactivity in novel reactions?

  • DFT Calculations : Gaussian or ORCA software can model transition states for sulfonation or carbamoylation steps.
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics (e.g., THF vs. DCM) using GROMACS .
  • QSPR Models : Correlate Hammett σ values with reaction rates to predict substituent effects in derivatives .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies in reported dihedral angles or hydrogen-bond geometries?

Variations in crystal packing (e.g., orthorhombic vs. monoclinic systems) or temperature during data collection can alter angles. For example:

  • Temperature-Dependent XRD : Collect data at multiple temperatures (100–298 K) to assess thermal motion effects .
  • Validation Tools : Use checkCIF/PLATON alerts to identify outliers in bond lengths or angles compared to Cambridge Structural Database (CSD) averages .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.